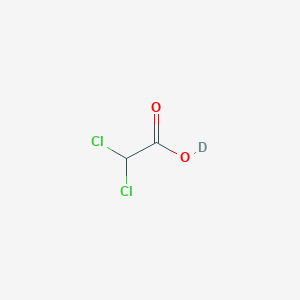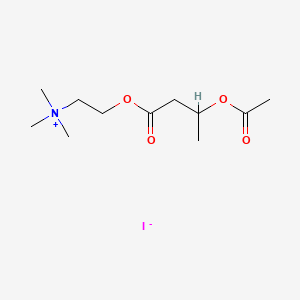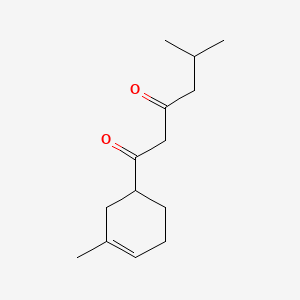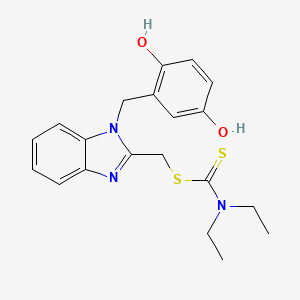
fac-Ir(3-tBu-ppy)3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fac-Ir(3-tBu-ppy)3 typically involves the coordination of iridium with 2-(3-tert-butylphenyl)pyridine ligands. One common method includes the reaction of iridium trichloride hydrate with 2-(3-tert-butylphenyl)pyridine in the presence of a base such as sodium carbonate. The reaction is usually carried out in a solvent like 2-ethoxyethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as solvent extraction and recrystallization are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Fac-Ir(3-tBu-ppy)3 undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by light or other oxidizing agents.
Reduction: It can also undergo reduction reactions, typically involving electron donors.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions[][3].
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce lower oxidation state species[3][3].
Wissenschaftliche Forschungsanwendungen
Fac-Ir(3-tBu-ppy)3 has a wide range of scientific research applications:
Chemistry: It is used as a photocatalyst in organic synthesis, facilitating various photoredox reactions.
Biology: The compound serves as a fluorescent probe for studying biological molecules and cellular activities.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Wirkmechanismus
The mechanism by which fac-Ir(3-tBu-ppy)3 exerts its effects involves the absorption of light, leading to the excitation of electrons. This excited state can then participate in various photochemical reactions. The compound’s molecular targets include organic substrates in photoredox reactions, where it facilitates electron transfer processes . The pathways involved often include the formation of reactive intermediates such as radicals .
Vergleich Mit ähnlichen Verbindungen
Fac-Ir(btp)3: Tris(2-(2-benzothiazolyl)pyridine)iridium(III) is used in similar photonic applications but has different photophysical properties.
Uniqueness: Fac-Ir(3-tBu-ppy)3 is unique due to the presence of tert-butyl groups, which enhance its stability and photophysical properties compared to other iridium complexes. This makes it particularly suitable for applications requiring high luminescence and stability .
Eigenschaften
Molekularformel |
C45H48IrN3 |
|---|---|
Molekulargewicht |
823.1 g/mol |
IUPAC-Name |
2-(3-tert-butylbenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C15H16N.Ir/c3*1-15(2,3)13-8-6-7-12(11-13)14-9-4-5-10-16-14;/h3*4-6,8-11H,1-3H3;/q3*-1;+3 |
InChI-Schlüssel |
SHKJZNUTHOXNND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.CC(C)(C)C1=CC(=[C-]C=C1)C2=CC=CC=N2.[Ir+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-2,3,9,9a-tetrahydro-1H-indeno[2,3-b]pyridin-1-ium-9-ol chloride](/img/structure/B13777687.png)
![2-Naphthalenesulfonic acid, 7-hydroxy-8-[(4-nitrophenyl)azo]-](/img/structure/B13777694.png)



![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B13777728.png)
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13777741.png)
![N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide](/img/structure/B13777748.png)





